Phenyl tert-butyl sulfoxide
Overview
Description
Phenyl tert-butyl sulfoxide is an organosulfur compound characterized by a sulfoxide functional group bonded to a phenyl ring and a tert-butyl group. This compound is notable for its utility in organic synthesis, particularly as a precursor for generating sulfenate anions under basic conditions. Its unique structure imparts specific reactivity patterns that are valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl tert-butyl sulfoxide can be synthesized through the oxidation of phenyl tert-butyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction typically proceeds under mild conditions, ensuring high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of the corresponding sulfide. Industrial processes would likely optimize reaction conditions to maximize yield and purity, employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenyl tert-butyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride.
Major Products:
Oxidation: Phenyl tert-butyl sulfone.
Reduction: Phenyl tert-butyl sulfide.
Substitution: Various substituted phenyl tert-butyl sulfoxides depending on the nucleophile used.
Scientific Research Applications
Phenyl tert-butyl sulfoxide has several applications in scientific research:
Chemistry: Used as a precursor for generating sulfenate anions, which are valuable intermediates in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be harnessed for specific transformations.
Mechanism of Action
Phenyl tert-butyl sulfoxide can be compared with other sulfoxides such as:
- Methyl phenyl sulfoxide
- Ethyl phenyl sulfoxide
- Isopropyl phenyl sulfoxide
Uniqueness: The tert-butyl group in this compound imparts steric hindrance, influencing its reactivity compared to other sulfoxides. This steric effect can enhance selectivity in certain reactions, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
- Methyl phenyl sulfoxide: Less sterically hindered, different reactivity profile.
- Ethyl phenyl sulfoxide: Intermediate steric hindrance, different applications.
- Isopropyl phenyl sulfoxide: Similar steric effects, but different electronic properties.
Properties
IUPAC Name |
tert-butylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKVBVKGMKZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961913 | |
Record name | (2-Methylpropane-2-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-71-2 | |
Record name | Phenyl tert-butyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methylpropane-2-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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